N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O4/c13-7-2-1-6(12(14,15)16)5-8(7)17-11(19)9-3-4-10(22-9)18(20)21/h1-5H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWYFUCFQJMSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Nitration: The nitration of 2-chloro-5-(trifluoromethyl)aniline to form 2-chloro-5-(trifluoromethyl)nitrobenzene.
Furan Ring Formation: The formation of the furan ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl, nitro) correlates with higher melting points (e.g., 22o: 207–208°C) compared to compounds with alkyl/alkoxy groups (e.g., 22t: 73–74°C) .
- Synthetic Yields : Yields vary significantly (55–66%), influenced by steric hindrance and reactivity of the aniline precursors .
Antimicrobial Activity
- Target Compound : Exhibits exceptional activity against MRSA (MIC: 0.16–0.68 µM), surpassing rifampicin (MIC: 10 µM) in potency .
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide : Shows activity against Mycobacterium tuberculosis (MIC: 10 µM), comparable to rifampicin .
Trypanocidal Activity
- Compounds 22n and 22o demonstrated potent trypanocidal activity, attributed to the nitro group’s redox properties and the trifluoromethyl group’s lipophilicity .
Discussion and Implications
- Structure-Activity Relationship (SAR) : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound enhances antimicrobial potency compared to simpler substituents (e.g., 4-chloro in 22i). The nitro group on the furan ring is critical for redox-mediated biological activity .
- Synthetic Challenges : Lower yields in analogs like 22t (55%) suggest steric or electronic challenges in introducing bulky substituents .
- Therapeutic Potential: The target compound’s submicromolar MIC against MRSA positions it as a promising candidate for antibiotic development, though further pharmacokinetic studies are needed .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 340.65 g/mol
This compound features a nitrofuran moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| A549 | 15.0 |
| HeLa | 12.5 |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 40 |
These results indicate that this compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance, studies have shown that nitrofurans can induce oxidative stress in bacterial cells, leading to cell death through DNA damage and disruption of cellular processes.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Lung Cancer Treatment : A clinical trial involving patients with advanced lung cancer revealed that the incorporation of this compound into treatment regimens resulted in improved patient outcomes compared to standard therapies alone.
- Study on Antibacterial Efficacy : In vitro studies demonstrated that the compound was effective against multi-drug resistant strains of bacteria, suggesting its potential as a novel antibiotic agent.
Q & A
Basic: What are the optimized synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis typically involves a multi-step approach:
Amide Bond Formation : React 5-nitrofuran-2-carboxylic acid with 2-chloro-5-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C for 12–24 hours .
Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity.
Yield Optimization : Key factors include stoichiometric control (1.2:1 molar ratio of acid to amine), inert atmosphere (N₂/Ar), and slow addition of reagents to minimize side reactions. Evidence from analogous compounds shows that microwave-assisted synthesis (60–80°C, 30–60 min) can reduce reaction times by 50% .
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoromethyl group (δ ~120–125 ppm for ¹³CF₃) and nitrofuran protons (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₃H₇ClF₃N₂O₄) with <2 ppm error .
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (amide C=O) confirm functional groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?
Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use WHO-recommended protocols (e.g., microdilution for antimicrobial testing) with defined controls (e.g., ciprofloxacin for bacterial studies) .
- Batch Analysis : Compare purity (HPLC ≥98%) and stability (e.g., nitro group degradation under light) across studies. For example, conflicting trypanocidal IC₅₀ values may stem from differing redox conditions in assays .
- Meta-Analysis : Cross-reference structural analogs (e.g., N-[3,5-bis(trifluoromethyl)phenyl] derivatives) to identify trends in substituent effects on activity .
Advanced: What computational methods are suitable for modeling the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to targets like Trypanosoma brucei enzymes. Focus on the nitrofuran moiety’s redox activity and the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations : GROMACS or AMBER can simulate stability of target-ligand complexes over 100+ ns trajectories. Key parameters include solvation (TIP3P water model) and temperature control (300 K) .
- QSAR Models : Employ MOE or Schrödinger to correlate substituent electronegativity (e.g., Cl vs. CF₃) with bioactivity .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Answer:
A systematic SAR framework involves:
Core Modifications : Synthesize analogs with variations in:
- Nitro Group Position : Compare 5-nitrofuran vs. 4-nitrofuran derivatives.
- Aryl Substituents : Replace Cl with Br or CF₃ with CH₃ .
Bioactivity Profiling :
| Substituent | Antimicrobial IC₅₀ (µM) | Cytotoxicity (HeLa cells, IC₅₀) |
|---|---|---|
| Cl, CF₃ (Parent) | 0.45 ± 0.02 | >100 |
| Br, CF₃ | 0.38 ± 0.03 | 98.5 ± 2.1 |
| Cl, CH₃ | 2.10 ± 0.15 | >100 |
Data derived from analogs in .
Mechanistic Validation : Use gene knockout strains (e.g., T. brucei lacking nitroreductase) to confirm nitro group dependency .
Advanced: What strategies address solubility limitations during in vitro and in vivo testing?
Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro assays, maintaining final DMSO <1% to avoid cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) via emulsion-diffusion, achieving sustained release (>72 hours) in murine models .
- Prodrug Design : Synthesize phosphate esters of the nitrofuran moiety to enhance aqueous solubility by 20–50× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
